

Application Notes and Protocols: Electrochemical Applications of Antimony Trioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony(III) oxide*

Cat. No.: *B7798121*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimony trioxide (Sb_2O_3) has emerged as a versatile material in electrochemistry, demonstrating significant potential in energy storage and sensing applications. Its high theoretical capacity as an anode material for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries has garnered considerable research interest.^[1] Additionally, its properties are being explored in supercapacitors and electrochemical sensors. This document provides detailed application notes and experimental protocols for the electrochemical use of antimony trioxide.

Application in Lithium-Ion and Sodium-Ion Batteries

Antimony trioxide serves as a high-capacity anode material for both Li-ion and Na-ion batteries.^[2] The energy storage mechanism involves a combination of conversion and alloying reactions.^{[3][4]} This dual mechanism allows for high specific capacities, making Sb_2O_3 an attractive alternative to conventional graphite anodes.

1.1. Performance Data

The electrochemical performance of antimony trioxide-based anodes can vary significantly depending on the morphology, particle size, and composition of the electrode material. Nanostructuring and compositing with carbonaceous materials are common strategies to

enhance performance by buffering the large volume changes that occur during the alloying/dealloying process and improving electrical conductivity.[5][6]

Table 1: Performance of Antimony Trioxide-Based Anodes in Lithium-Ion Batteries

Electrode Material	Initial Discharge Capacity (mAh g ⁻¹)	Reversible Capacity (mAh g ⁻¹)	Current Density (A g ⁻¹)	Cycle Life	Reference
Octahedral Sb ₂ O ₃	-	640.8 after 50 cycles	0.2	50 cycles	[4]
Sb ₂ O ₃ -rGO	-	744.0 after 310 cycles	0.1	310 cycles	[7]
Sb ₂ O ₃ -rGO	-	386.9 after 1200 cycles	0.5	1200 cycles	[7]
Sb/Sb ₂ O ₃ Nanoparticle Coatings	~660	Stable for >50 cycles	Not Specified	>50 cycles	[8]
Antimony@Graphene Oxide	-	340 after 50 cycles	0.25	50 cycles	[9]
C/Sb10 Composite	1214.6	466.2 after 200 cycles	0.1	200 cycles	[5]

Table 2: Performance of Antimony Trioxide-Based Anodes in Sodium-Ion Batteries

Electrode Material	Initial Discharge Capacity (mAh g ⁻¹)	Reversible Capacity (mAh g ⁻¹)	Current Density (A g ⁻¹)	Cycle Life	Reference
Octahedron-like Sb ₂ O ₃	-	623 (first charge)	Not Specified	200 cycles (9% capacity loss)	[3]
Sb ₂ O ₃ Nanowires	-	230	Not Specified	Not Specified	[4][10]
Octahedral Sb ₂ O ₃	-	435.6 after 50 cycles	0.1	50 cycles	[4]
Octahedral Sb ₂ O ₃	-	566 after 200 cycles	Not Specified	200 cycles	[2]
Sb/Sb ₂ O ₃ -NC	-	318 after 100 cycles	0.5	100 cycles	[4]
Sb/Sb ₂ O ₃ -200 Nanoparticles	-	540 after 100 cycles	0.1	100 cycles	[11]

1.2. Experimental Protocols

1.2.1. Synthesis of Octahedral Antimony Trioxide

This protocol describes a facile hydrothermal method for synthesizing octahedral Sb₂O₃ microcrystals.[3]

- Materials: Antimony precursor (e.g., Antimony(III) chloride), alkaline solution (e.g., NaOH or KOH), deionized water.
- Procedure:
 - Prepare an alkaline solution of a specific concentration.
 - Dissolve the antimony precursor in the alkaline solution under stirring.

- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
- Allow the autoclave to cool down to room temperature naturally.
- Collect the white precipitate by centrifugation.
- Wash the product multiple times with deionized water and ethanol to remove any impurities.
- Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80 °C) for several hours.

1.2.2. Electrode Preparation

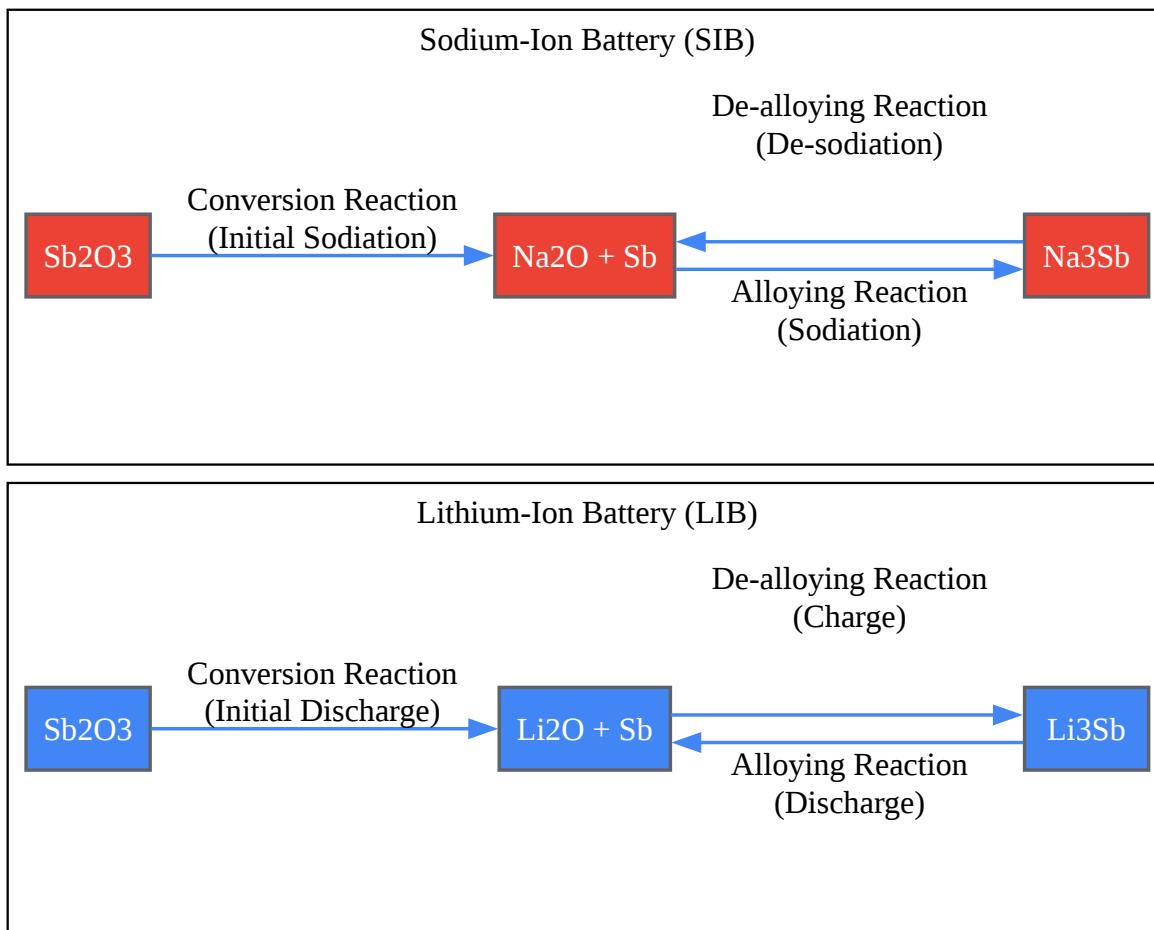
- Materials: Synthesized Sb₂O₃ powder, conductive agent (e.g., carbon black), binder (e.g., polyvinylidene fluoride - PVDF), N-methyl-2-pyrrolidone (NMP), copper foil (current collector).
- Procedure:
 - Mix the active material (Sb₂O₃), conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).
 - Add NMP to the mixture and stir until a homogeneous slurry is formed.
 - Coat the slurry onto a copper foil using a doctor blade.
 - Dry the coated foil in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.
 - Punch the dried foil into circular electrodes of a specific diameter.

1.2.3. Cell Assembly and Electrochemical Measurements

- Components: Sb₂O₃ working electrode, lithium or sodium metal counter/reference electrode, separator (e.g., glass fiber), electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate

(EC) and dimethyl carbonate (DMC) for Li-ion batteries; 1 M NaClO₄ in a mixture of EC and propylene carbonate (PC) for Na-ion batteries).

- Procedure:


- Assemble a 2032-type coin cell in an argon-filled glovebox.
- Perform galvanostatic charge-discharge cycling using a battery testing system at various current densities to evaluate the specific capacity, cycling stability, and rate capability.
- Conduct cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the electrochemical reaction mechanism.

1.3. Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, electrode preparation, and electrochemical testing of Sb₂O₃ anodes.

[Click to download full resolution via product page](#)

Caption: Electrochemical reaction mechanism of Sb₂O₃ in Li-ion and Na-ion batteries.

Application in Supercapacitors

The use of antimony trioxide in supercapacitors is an emerging area of research.[12] When composited with materials like molybdenum disulfide (MoS₂) or doped into tin oxide (SnO₂), it can contribute to the overall capacitance.[13]

2.1. Performance Data

Table 3: Performance of Antimony Trioxide-Based Supercapacitor Electrodes

Electrode Material	Specific Capacitance (F g ⁻¹)	Current Density (A g ⁻¹)	Electrolyte	Reference
Sb ₂ O ₃ Nanoparticles	98	0.1	1 M Li ₂ SO ₄	[12]
Sb ₂ O ₃ –MoS ₂ Nanocomposites	454.3	1	Not Specified	[13]
30% Antimony-doped Tin Oxide (ATO)	343.2	1	Not Specified	[13]

2.2. Experimental Protocol: Microwave Synthesis of Antimony Oxide Nanoparticles

This protocol describes a rapid microwave-assisted synthesis of Sb₂O₃ nanoparticles for supercapacitor applications.[12]

- Materials: Antimony precursor, solvent (e.g., ethylene glycol), capping agent (optional).
- Procedure:
 - Dissolve the antimony precursor in the solvent in a microwave-safe vessel.
 - Place the vessel in a domestic or laboratory microwave oven.
 - Apply microwave irradiation for a short duration (e.g., a few minutes) at a specific power level.
 - Allow the solution to cool.
 - Collect the nanoparticles by centrifugation, followed by washing with deionized water and ethanol.
 - Dry the product in a vacuum oven.

Application in Electrochemical Sensors

Antimony trioxide and its composites are being investigated for the development of electrochemical sensors for detecting various analytes, including heavy metal ions.[\[14\]](#) For instance, antimony tin oxide (ATO) has been used to create sensors for potassium ions.[\[15\]](#)[\[16\]](#)

3.1. Performance Data

Table 4: Performance of Antimony Trioxide-Based Electrochemical Sensors

Sensor Material	Analyte	Limit of Detection (LOD)	Linear Range	Reference
Boron-doped Diamond Nanoparticles	Sb^{3+}	$2.41 \times 10^{-8} \text{ M}$	0.19 to 0.59 μM	[17]
ATO-Prussian Blue SPE	K^+	1.1 mM	Not Specified	[15] [16]

3.2. Experimental Protocol: Sensor Fabrication and Testing

This protocol outlines the general steps for fabricating and testing an electrochemical sensor based on antimony trioxide composites.

- Materials: Sb_2O_3 or composite powder, binder (e.g., Nafion), solvent (e.g., ethanol), screen-printed electrode (SPE) or glassy carbon electrode (GCE), supporting electrolyte, standard solutions of the target analyte.
- Procedure:
 - Disperse the Sb_2O_3 -based material in a solvent containing the binder to form a stable ink.
 - Drop-cast a small volume of the ink onto the working area of the electrode and allow it to dry.
 - Perform electrochemical measurements (e.g., cyclic voltammetry, square wave voltammetry) in the supporting electrolyte containing different concentrations of the analyte.

- Construct a calibration curve by plotting the peak current versus the analyte concentration to determine the sensitivity and limit of detection.

[Click to download full resolution via product page](#)

Caption: General workflow for the fabrication and testing of an Sb₂O₃-based electrochemical sensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly crystalline antimony oxide octahedron: an efficient anode for sodium-ion batteries - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanostructured Carbon/Antimony Composites as Anode Materials for Lithium-Ion Batteries with Long Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimony/Graphitic Carbon Composite Anode for High-Performance Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimony and antimony oxide@ graphene oxide obtained by the peroxide route as anodes for lithium-ion batteries - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. Sb₂O₃ Nanowires as Anode Material for Sodium-Ion Battery (2014) | Kefei Li | 49 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave synthesis of antimony oxide graphene nanoparticles – a new electrode material for supercapacitors - Nanoscale Advances (RSC Publishing)
DOI:10.1039/D3NA00514C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. iwaponline.com [iwaponline.com]
- 15. matsensbio.chimie.upb.ro [matsensbio.chimie.upb.ro]
- 16. Electrochemical sensors based on antimony tin oxide-Prussian blue screen-printed electrode and PEDOT-Prussian blue for potassium ion detection | Semantic Scholar [semanticscholar.org]
- 17. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrochemical Applications of Antimony Trioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798121#electrochemical-applications-of-antimony-trioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com